Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate
Description
Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate is a synthetic organic compound featuring a propanoate ester backbone with a phenyl ring substituted at the 3-position by a methylcarbamoyl group (-CONHCH₃).
Properties
IUPAC Name |
methyl 3-[3-(methylcarbamoyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-12(15)10-5-3-4-9(8-10)6-7-11(14)16-2/h3-5,8H,6-7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFVLVXODROHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate typically involves the esterification of 3-(3-(methylcarbamoyl)phenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Biological Activity
Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate is an organic compound with the molecular formula C12H15NO3. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of enzyme inhibition and interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies, and potential applications.
This compound is a methyl ester derivative synthesized through the esterification of 3-(3-(methylcarbamoyl)phenyl)propanoic acid with methanol, typically under reflux conditions using an acid catalyst. The presence of the methylcarbamoyl group distinguishes it from similar compounds, influencing its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. The compound's structure allows it to bind to these molecular targets, modulating their activity. This modulation can lead to various biological effects, including enzyme inhibition and potential therapeutic applications in cancer treatment.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. Its ability to interfere with enzyme activity makes it a candidate for further exploration in drug development. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
Antiproliferative Activity
In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines, indicating a potential for this compound to exhibit similar properties .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Structural Analog A | 0.051 | BxPC-3 |
| Structural Analog B | 0.066 | Panc-1 |
Case Study 1: Anticancer Potential
A study focusing on the anticancer properties of structurally similar compounds revealed that modifications in the methylcarbamoyl group significantly impacted their biological activity. The research highlighted the importance of structural features in determining the compound's efficacy against cancer cell lines, suggesting that this compound could be further investigated for its therapeutic potential .
Case Study 2: Enzyme Interaction Studies
Another investigation into enzyme interactions demonstrated that compounds with similar structures could inhibit key metabolic enzymes involved in cancer progression. The findings suggest that this compound might share these inhibitory properties, warranting further research into its mechanism of action and potential applications in targeted therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-phenylpropionate | C10H12O2 | Moderate antimicrobial activity |
| Methyl 3-(3-aminomethyl)phenylpropanoate | C12H15NO2 | Significant enzyme inhibition |
| This compound | C12H15NO3 | Potential anticancer and enzyme inhibition activity |
The presence of the methylcarbamoyl group in this compound enhances its binding affinity and specificity towards biological targets compared to its analogs.
Q & A
Q. What are the recommended synthetic strategies for Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves coupling reactions between methyl propanoate derivatives and substituted phenylcarbamoyl precursors. A multicomponent protocol, similar to those used for structurally analogous esters (e.g., methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates), can be adapted . Key optimization steps include:
Q. Table 1: Example Reaction Conditions for Analogous Esters
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl isocyanate | CH₂Cl₂ | 25 | 91–98 | |
| Na₂CO₃, PhCH₂Br | DMF | RT (24 h) | 86–94 |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., similar to methyl sulfanylpropanoate derivatives analyzed in Acta Crystallographica studies) .
- NMR spectroscopy :
- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamoyl groups) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when analyzing tautomeric forms of this compound?
Methodological Answer: Tautomerism in the carbamoyl group can lead to conflicting NMR signals. Strategies include:
- Variable Temperature (VT) NMR : Conduct experiments at 25°C to 60°C to observe dynamic equilibria .
- Computational modeling : Use density functional theory (DFT) to predict tautomeric stability (refer to PubChem data for analogous structures) .
- X-ray crystallography : Compare experimental bond lengths with computational predictions to validate dominant tautomers .
Q. What experimental approaches are effective in determining the hydrolytic stability of the methyl ester group under physiological conditions?
Methodological Answer:
- pH-dependent hydrolysis assays : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC or LC-MS .
- Kinetic studies : Calculate half-life (t₁/₂) using first-order kinetics.
- Metabolite identification : Compare degradation products with reference standards (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) .
Q. Table 2: Hydrolytic Stability Parameters (Example)
| pH | Temperature (°C) | Half-life (h) | Major Degradation Product |
|---|---|---|---|
| 7.4 | 37 | 48 | 3-(3-(Methylcarbamoyl)phenyl)propanoic acid |
Q. How can researchers design experiments to evaluate the compound’s potential as a enzyme inhibitor or bioactive agent?
Methodological Answer:
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods.
- Structure-activity relationship (SAR) : Synthesize analogs with modified carbamoyl or ester groups and compare IC₅₀ values .
- Molecular docking : Use PubChem 3D conformers to predict binding interactions with active sites .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and particulate respirators (EN 143 standard) .
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Waste disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal .
Data Contradiction Resolution
Q. How should researchers reconcile conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility screening : Perform systematic tests in DMSO, ethanol, and hexane using UV-Vis spectroscopy.
- Hansen solubility parameters : Calculate polarity contributions (δD, δP, δH) to predict solvent compatibility .
- Crystallization studies : Compare solubility trends with analogous esters (e.g., methyl 3-(4-methoxyphenyl)propanoate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
